Cas no 959237-50-4 (2-1,2,4triazolo1,5-apyrimidin-6-ylethanol)

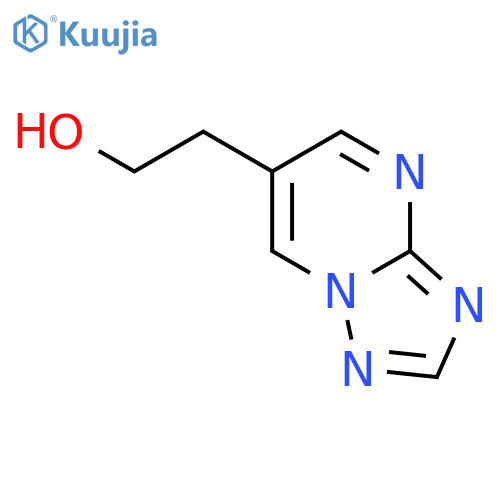

959237-50-4 structure

商品名:2-1,2,4triazolo1,5-apyrimidin-6-ylethanol

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol 化学的及び物理的性質

名前と識別子

-

- 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol

- 2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylethanol(SALTDATA: FREE)

- 959237-50-4

- AT12368

- BS-36294

- 2-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLETHANOL 95%

- EN300-231831

- 2-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLETHANOL

- 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol

- DTXSID40649472

- CS-0266555

- 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol, AldrichCPR

- 2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

- 2-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL-1-ETHANOL

- AKOS005168576

- MFCD09834256

- 2-1,2,4triazolo1,5-apyrimidin-6-ylethanol

-

- MDL: MFCD09834256

- インチ: InChI=1S/C7H8N4O/c12-2-1-6-3-8-7-9-5-10-11(7)4-6/h3-5,12H,1-2H2

- InChIKey: QQRXAPDUQYJTJO-UHFFFAOYSA-N

- ほほえんだ: C(CO)C1=CN2C(=NC=N2)N=C1

計算された属性

- せいみつぶんしりょう: 164.07000

- どういたいしつりょう: 164.06981089g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- PSA: 63.31000

- LogP: -0.34090

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-231831-10.0g |

2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

959237-50-4 | 95% | 10.0g |

$1233.0 | 2024-06-20 | |

| Chemenu | CM281437-1g |

2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol |

959237-50-4 | 95% | 1g |

$237 | 2024-07-18 | |

| Enamine | EN300-231831-1.0g |

2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

959237-50-4 | 95% | 1.0g |

$316.0 | 2024-06-20 | |

| Enamine | EN300-231831-0.1g |

2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

959237-50-4 | 95% | 0.1g |

$109.0 | 2024-06-20 | |

| TRC | T796603-1g |

2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylethanol |

959237-50-4 | 1g |

$ 340.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | Y1244898-1g |

2-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLETHANOL |

959237-50-4 | 95% | 1g |

$165 | 2024-06-07 | |

| Enamine | EN300-231831-5.0g |

2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

959237-50-4 | 95% | 5.0g |

$786.0 | 2024-06-20 | |

| Matrix Scientific | 201103-1g |

2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol, 95% |

959237-50-4 | 95% | 1g |

$420.00 | 2023-09-06 | |

| Enamine | EN300-231831-5g |

2-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

959237-50-4 | 95% | 5g |

$786.0 | 2023-09-15 | |

| Ambeed | A579966-10g |

2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol |

959237-50-4 | 95+% | 10g |

$1331.0 | 2024-04-16 |

2-1,2,4triazolo1,5-apyrimidin-6-ylethanol 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

959237-50-4 (2-1,2,4triazolo1,5-apyrimidin-6-ylethanol) 関連製品

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:959237-50-4)2-1,2,4triazolo1,5-apyrimidin-6-ylethanol

清らかである:99%

はかる:10g

価格 ($):1198.0